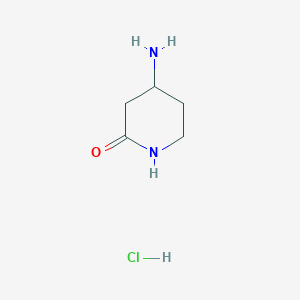

4-Aminopiperidin-2-one hydrochloride

描述

属性

IUPAC Name |

4-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWIFZGLLVKIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601637 | |

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260883-24-6 | |

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Regiocontrolled Synthesis of 4-Aminopiperidin-2-one Hydrochloride and Analogues

A key strategy for the synthesis of 4- and 5-aminopiperidin-2-ones involves the regioselective functionalization of a common intermediate derived from a readily available chiral precursor, ensuring control over the final product's structure. acs.orgresearchgate.netnih.gov

Central to this synthetic strategy is the use of a 1,4-bis-electrophile intermediate, which is readily prepared from aspartic acid via an aminobutanediol precursor. acs.org This bis-electrophile, typically a dimesylate, is not generally isolated due to its tendency to cyclize but is instead used in a freshly prepared solution. acs.org The regioselectivity of subsequent reactions is dictated by the differential reactivity of the two electrophilic centers. The position activated by anchimeric assistance from the adjacent dibenzylamino group exhibits significantly higher kinetic reactivity. acs.org For instance, treatment of the 1,4-bis-electrophile dimesylate with lithium cyanide (LiCN) leads to the exclusive formation of the β-amino nitrile, demonstrating precise regiocontrol. acs.org

| Intermediate | Precursor | Key Transformation | Product | Reference |

| 1,4-Bis-electrophile (dimesylate) | Aminobutanediol (from Aspartic Acid) | Mesylation | β-Amino nitrile | acs.org |

Further functionalization of the piperidinone scaffold can be achieved through diastereoselective C-alkylation after N-protection of the lactam. acs.orgresearchgate.netnih.gov The stereochemical outcome of this alkylation is highly dependent on the position of the amino group on the piperidinone ring.

In the alkylation of N-protected 4-aminopiperidin-2-one derivatives, a notable and exclusive trans configuration is observed between the newly introduced alkyl group at C-3 and the amino-bearing substituent at C-4. acs.orgresearchgate.netnih.gov This high degree of stereocontrol is a critical feature of the synthetic route, allowing for the predictable formation of a single diastereomer. acs.org

In contrast to the 4-amino series, the alkylation of corresponding 5-amino lactam analogues typically proceeds with cis selectivity. acs.orgresearchgate.netnih.gov This divergence in stereochemical preference highlights the profound influence of the amino group's position on the conformational bias of the reactive enolate intermediate, thereby dictating the direction of electrophilic attack.

| Lactam Series | Alkylation Stereochemistry | Resulting Configuration | Reference |

| 4-Amino-piperidin-2-one | Diastereoselective C-alkylation | Exclusive trans | acs.orgresearchgate.netnih.gov |

| 5-Amino-piperidin-2-one | Diastereoselective C-alkylation | Predominantly cis | acs.orgresearchgate.netnih.gov |

The final ring-closing step to form the piperidinone structure is accomplished through lactamization. One effective strategy involves the acid-mediated cyclization of a precursor like a diamino nitrile. acs.org For example, treating the appropriate β-amino nitrile intermediate with hydrochloric acid in aqueous methanol (B129727) efficiently induces lactam formation, yielding the desired 4-aminopiperidin-2-one. acs.org This step simultaneously forms the six-membered lactam ring and can install the hydrochloride salt if desired.

Advanced Synthetic Routes for 4-Aminopiperidin-2-one Derivatives

Reductive Amination of 4-Piperidone (B1582916) Derivatives

Reductive amination is a cornerstone of amine synthesis, and its application to 4-piperidone derivatives provides a versatile entry point to a wide range of 4-amino-substituted piperidines. This method typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Sodium triacetoxyborohydride (B8407120) (STAB) has emerged as a preferred reagent for reductive amination due to its mildness and high selectivity for iminium ions over other carbonyl functionalities. nih.gov This allows for a one-pot reaction where the ketone, amine, and reducing agent are combined, simplifying the synthetic procedure and often leading to high yields. nih.govtcichemicals.com The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or dichloroethane (DCE). researchgate.netresearchgate.net

A common strategy involves the use of an N-protected 4-piperidone, such as N-Boc-4-piperidone, which can be reacted with various primary or secondary amines. researchgate.netresearchgate.net The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to yield the free amine, which can then be further functionalized.

Table 1: Reductive Amination of N-Boc-4-piperidone with Various Amines using Sodium Triacetoxyborohydride

| Amine | Product | Yield (%) | Reference |

| Aniline | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 75-85 | researchgate.net |

| 3,4-Dichloroaniline | tert-butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate | ~80 | researchgate.net |

The synthesis of N-phenethyl-substituted piperidines, which are precursors to potent analgesics like fentanyl, can be achieved through the reductive amination of a piperidine (B6355638) derivative with 2-phenyl acetaldehyde (B116499). In a one-pot synthesis of fentanyl, 4-anilinopiperidine is reacted with 2-phenyl acetaldehyde in the presence of sodium triacetoxyborohydride to afford N-phenethyl-4-anilinopiperidine.

Reductive amination of 4-piperidone derivatives can be effectively utilized to generate both secondary and tertiary amines. The reaction of a 4-piperidone with a primary amine, followed by reduction, yields a secondary amine at the 4-position. Subsequent alkylation or a second reductive amination can then be employed to afford a tertiary amine.

For instance, the reaction of N-Boc-4-piperidone with a primary amine like aniline, using sodium triacetoxyborohydride, leads to the formation of a secondary amine on the piperidine ring. researchgate.net To form a tertiary amine, one could start with a secondary amine in the initial reductive amination step or further alkylate the resulting secondary amine.

Acylation and Sulfonylation Reactions for N-Substitution

The amino group of 4-aminopiperidin-2-one derivatives serves as a versatile handle for introducing a wide array of functional groups through acylation and sulfonylation reactions. These transformations are crucial for building molecular complexity and modulating the pharmacological properties of the target compounds.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534). researchgate.net

Table 2: Examples of N-Acylation and N-Sulfonylation of Piperidine Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| tert-butyl 4-(phenylamino)piperidine-1-carboxylate sodium salt | Cinnamoyl chloride | tert-butyl 4-(N-cinnamoylphenylamino)piperidine-1-carboxylate | 49 | researchgate.net |

| hydroxyl-terminated polyisobutylene | Tosyl chloride | Tosyl-ended polyisobutylene | High | nih.gov |

Bucherer–Bergs Reaction for Piperidine-4-carboxylic Acid Derivatives

The Bucherer–Bergs reaction is a classic multi-component reaction that provides an efficient route to hydantoins from ketones or aldehydes. mdpi.comorganic-chemistry.org This reaction can be adapted for the synthesis of piperidine-4-carboxylic acid derivatives by using a 4-piperidone as the starting ketone. The reaction involves treating the ketone with potassium cyanide and ammonium (B1175870) carbonate to form a spiro-hydantoin intermediate. encyclopedia.pubresearchgate.net

This spiro-hydantoin can then be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, in this case, a 4-amino-4-carboxypiperidine derivative. This methodology offers a powerful tool for the synthesis of constrained amino acids that can be incorporated into peptidomimetics and other biologically active molecules.

A typical procedure involves heating the N-protected 4-piperidone with sodium cyanide and ammonium carbonate in a solvent mixture such as ethanol (B145695) and water. encyclopedia.pub The resulting piperidine-4-spiro-5'-hydantoin can be isolated and subsequently hydrolyzed.

Table 3: Bucherer-Bergs Reaction with N-Boc-4-piperidone

| Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| N-Boc-4-piperidone, KCN, (NH4)2CO3 | 1-t-Boc-piperidine-4-spiro-5'-hydantoin | EtOH/H2O, heat | Not specified | biosynth.com |

Multi-component Reactions in the Synthesis of 4-Aminopiperidine-4-carboxylic Ester Moieties

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. doaj.org These reactions are particularly valuable in medicinal chemistry for rapidly generating libraries of complex molecules.

One notable application of MCRs in the synthesis of related piperidine structures is the Ugi four-component reaction (Ugi-4CR). This reaction has been successfully used to prepare 4-aminopiperidine-4-carboxylic acid derivatives. A two-step sequence involving the Ugi-4CR has been developed, leading to the synthesis of analgesics like carfentanil and remifentanil with improved yields and shorter reaction times compared to previous methods. researchgate.net The classic Ugi reaction involves the coupling of a carboxylic acid, a carbonyl compound (like a 4-piperidone derivative), an amine, and an isocyanide. researchgate.net

Another relevant MCR is the Strecker reaction, which is instrumental in synthesizing compounds with a 4-aminopiperidine-4-carboxylic ester moiety. nih.gov For instance, the synthesis of carfentanil, a potent opioid agonist, has been achieved using this method. The reaction typically involves a ketone (such as N-substituted-4-piperidinone), an amine, and a cyanide source. nih.gov Asymmetric Strecker reactions, employing a chiral auxiliary, have also been developed to produce enantiomerically pure products. nih.gov

These MCRs offer a diversity-oriented approach to synthesizing complex piperidine scaffolds from simple starting materials in a highly convergent manner. researchgate.net

Catalytic Hydrogenation for Piperidine Ring Formation

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidine rings, typically by the reduction of pyridine precursors. nih.govdtic.mil This approach is advantageous as it often requires only the pyridine substrate, a catalyst, and a hydrogen source. rsc.org

Various catalysts and conditions have been developed to achieve this transformation. For example, heterogeneous catalysts like 10% Rhodium on carbon (Rh/C) can effectively hydrogenate pyridines at elevated temperatures and pressures in water. organic-chemistry.org Rhodium oxide (Rh₂O₃) has also been identified as a highly active catalyst for the hydrogenation of a broad range of functionalized pyridines under mild conditions. rsc.org Other metals such as nickel, palladium, cobalt, and platinum have also been employed in both heterogeneous and homogeneous catalytic systems for the reduction of pyridine derivatives. rsc.org

The choice of catalyst and reaction conditions can influence the chemoselectivity of the hydrogenation. For instance, in the hydrogenation of pyridinecarbonitriles, the process can be fine-tuned to selectively reduce the nitrile group to an amine while leaving the pyridine ring intact, or to hydrogenate both the nitrile and the pyridine ring to form piperidylmethylamines. This control can often be achieved by adjusting the amount of an acidic additive like sulfuric acid. rsc.org

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. Systems using formic acid and triethylamine as the hydrogen source with a rhodium catalyst have been developed for the reduction of N-benzylpyridinium salts to piperidine derivatives. dicp.ac.cn

| Catalyst | Substrate | Conditions | Product | Reference |

| 10% Rh/C | Pyridines | 80 °C, 5 atm H₂, water | Piperidines | organic-chemistry.org |

| Rh₂O₃ | Functionalized Pyridines | 40 °C, 5 bar H₂, TFE | Functionalized Piperidines | rsc.org |

| 10% Pd/C | 4-Pyridinecarbonitrile | 30 °C, 6 bar H₂, H₂SO₄, water/dichloromethane | 4-(aminomethyl)piperidine | rsc.org |

| [RhCp*Cl₂]₂ / KI | N-benzylpyridinium salts | Formic acid/triethylamine | Piperidine derivatives | dicp.ac.cn |

Enantioselective Approaches for Chiral Aminopiperidines

The development of enantioselective methods is crucial for the synthesis of chiral piperidine derivatives, which are common motifs in pharmaceuticals. Asymmetric hydrogenation is a primary strategy to achieve this. acs.orgnih.gov

One approach involves the use of chiral catalysts. For example, iridium complexes with chiral ligands like BINAP have been used for the enantioselective hydrogenation of N-iminopyridinium ylides, providing access to substituted piperidines with good enantiomeric excesses. acs.org The electronic properties of the catalyst can be optimized through ligand modification to enhance reactivity and selectivity. acs.org

Asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids, have also emerged as a powerful method for synthesizing enantioenriched nitrogen heterocycles, including piperidines. whiterose.ac.uk This methodology has been successfully applied to the synthesis of 3-spiropiperidines in good yields and with excellent enantioselectivities. whiterose.ac.uk

Another strategy is the use of chiral auxiliaries. In the context of the Strecker reaction, a chiral auxiliary can be employed to obtain enantiomerically pure products. nih.gov Furthermore, asymmetric intramolecular hydroamination of allenes catalyzed by chiral gold(I) complexes can lead to the formation of enantiomerically enriched vinyl piperidines. organic-chemistry.org

A novel approach involves a reductive transamination of pyridinium (B92312) salts. This method utilizes a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring as it replaces the nitrogen fragment of the parent pyridine. This rhodium-catalyzed transfer hydrogenation with formic acid avoids the need for a chiral catalyst or hydrogen gas. dicp.ac.cn

| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / BINAP / I₂ | N-Benzoyliminopyridinium ylides | Access to substituted piperidines in good enantiomeric excesses | acs.org |

| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid | Thioester Michael acceptors | Synthesis of 3-spiropiperidines with high enantioselectivity | whiterose.ac.uk |

| Reductive Transamination | [RhCp*Cl₂]₂ / Chiral Primary Amine | Pyridinium salts | Induction of chirality without a chiral catalyst | dicp.ac.cn |

| Asymmetric Hydroamination | Chiral Gold(I) Complexes | N-allenyl carbamates | Formation of enantiomerically enriched vinyl piperidines | organic-chemistry.org |

Parallel Synthesis Processes (Liquid and Solid Phase)

Parallel synthesis is a powerful strategy in medicinal chemistry for the rapid generation of libraries of compounds for screening and lead optimization. This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated manner.

In the context of 4-aminopiperidine (B84694) derivatives, parallel synthesis can be employed to create a diverse range of analogs. For example, starting from N-substituted 4-piperidone derivatives, a library of over 30 novel 4-aminopiperidines was synthesized via reductive amination with a variety of aliphatic amines. mdpi.com This liquid-phase parallel approach allows for the efficient exploration of structure-activity relationships.

Solid-phase synthesis is another key technique in combinatorial chemistry that can be applied to the synthesis of piperidine-containing libraries. In this method, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and by-products are then simply washed away, simplifying the purification process. While specific examples for this compound are not detailed, the principles of solid-phase peptide synthesis, such as the use of protecting groups and coupling reagents, can be adapted for the synthesis of piperidine-based scaffolds.

The combination of multi-component reactions with parallel synthesis techniques can be particularly powerful. For instance, the Ugi reaction is well-suited for combinatorial synthesis due to the large number of possible products that can be generated from a relatively small set of starting materials.

Functional Group Interconversions and Derivatization

Following the construction of the core piperidinone ring, various functional group interconversions and derivatization reactions can be performed to access a wider range of analogs.

Boc-Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal. The deprotection of a Boc-protected amine is typically achieved under acidic conditions. fishersci.co.ukscispace.com

Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, and hydrochloric acid (HCl) in a solvent such as methanol, dioxane, or ethyl acetate. fishersci.co.ukresearchgate.net The reaction is generally fast and proceeds at room temperature. fishersci.co.uk For example, a 4M solution of HCl in anhydrous dioxane is a fast and efficient reagent for the deprotection of Boc-protected amino acids and peptides. researchgate.net

Selective deprotection of the Boc group in the presence of other acid-labile protecting groups can sometimes be challenging. However, certain conditions can offer improved selectivity. For instance, using 4M HCl in dioxane has been shown to provide superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net

| Reagent | Solvent | Conditions | Key Feature | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective method | researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane (4M) | Room Temperature, 30 min | Fast and selective | researchgate.net |

| Hydrochloric Acid (HCl) | Methanol | Room Temperature | Alternative to TFA | researchgate.net |

| Aluminum Chloride (AlCl₃) | - | - | Selective cleavage in the presence of other protecting groups | researchgate.net |

Reductions of Piperidinone Ring to Piperidine

The carbonyl group of the piperidinone ring can be reduced to a methylene (B1212753) group to afford the corresponding piperidine. This transformation is a common strategy to move from a lactam intermediate to the fully saturated heterocyclic amine.

A variety of reducing agents can be employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to amines. youtube.com Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective reagents for this transformation. youtube.com

In some synthetic routes, the piperidinone is an intermediate that is further functionalized before the reduction of the lactam. For example, a stereoselective hydrogenation of an unsaturated substituted piperidinone can be followed by the reduction of the lactam group to yield cis-configured 2,4-disubstituted 1-alkylpiperidines. nih.gov

The choice of reducing agent can be critical, especially in the presence of other reducible functional groups. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce a lactam but can be used to reduce a ketone to an alcohol, as seen in the reduction of fused oxa-bridged piperidinones. acs.org

| Reducing Agent | Substrate | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Piperidinones | Piperidines | youtube.com |

| Borane (BH₃) | Piperidinones | Piperidines | youtube.com |

Introduction of Substituents at Piperidinone Ring Carbons

The introduction of substituents at the carbon atoms of the piperidinone ring represents a key strategy for the structural diversification of 4-aminopiperidin-2-one derivatives. This functionalization allows for the fine-tuning of the molecule's steric and electronic properties, which can be crucial for various applications in medicinal and materials chemistry. Research has focused on methods to achieve controlled and stereoselective installation of functional groups at positions C3, C5, and C6 of the piperidinone core.

One of the primary methods for introducing carbon-based substituents is through the alkylation of an enolate intermediate. Studies have demonstrated the feasibility of diastereoselective C-alkylation on N-protected 4-aminopiperidin-2-one systems. acs.orgnih.gov This process typically involves the deprotonation of the α-carbon to the lactam carbonyl (C3 or C5) using a strong base, followed by quenching the resulting enolate with an electrophile, such as an alkyl halide.

A notable aspect of these alkylation reactions is the high degree of stereocontrol that can be achieved. For instance, in the case of N-protected 4-aminopiperidin-2-ones, diastereoselective C-alkylation has been reported to yield products with an exclusive trans configuration between the amino group at C4 and the newly introduced substituent. acs.orgnih.gov This stereochemical outcome is a critical factor in the design of specific molecular geometries. The N-protection of the lactam functionality is a prerequisite for this transformation. acs.org

The general scheme for this transformation can be represented as follows:

N-protection: The nitrogen atom of the lactam is protected to prevent side reactions and to influence the stereochemical course of the alkylation.

Deprotonation: A strong base is used to selectively remove a proton from a carbon atom adjacent to the carbonyl group (C3 or C5), forming a lithium enolate. The presence of lithium chloride is often used to promote a rapid and clean reaction.

Alkylation: The enolate is reacted with an alkylating agent (e.g., an alkyl halide) to introduce the desired substituent. The reaction is highly diastereoselective. harvard.edu

The table below summarizes representative examples of diastereoselective C-alkylation performed on N-protected 4-aminopiperidin-2-one derivatives, highlighting the electrophiles used and the resulting stereochemistry.

| Starting Material (N-Protected) | Reagents | Electrophile (R-X) | Resulting Substituent (R) | Stereochemistry |

| N-Protected 4-aminopiperidin-2-one | 1. Base (e.g., LDA) 2. R-X | Benzyl bromide | Benzyl | trans |

| N-Protected 4-aminopiperidin-2-one | 1. Base (e.g., LDA) 2. R-X | Methyl iodide | Methyl | trans |

| N-Protected 4-aminopiperidin-2-one | 1. Base (e.g., LDA) 2. R-X | Ethyl iodide | Ethyl | trans |

| N-Protected 4-aminopiperidin-2-one | 1. Base (e.g., LDA) 2. R-X | Isopropyl iodide | Isopropyl | trans |

This table is generated based on findings that describe exclusive trans configuration for C-alkylation in the 4-amino series of piperidin-2-ones. acs.orgnih.gov

While alkylation of the α-carbons to the carbonyl is a well-documented approach, the functionalization of other positions, such as C6, remains a synthetic challenge that often requires different strategic approaches, potentially involving ring-closing metathesis or other multi-step synthetic sequences.

Medicinal Chemistry and Pharmacological Applications

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The 4-aminopiperidin-2-one core is a foundational element in the design of bioactive molecules. Its amenability to chemical modification allows researchers to systematically investigate how changes in its structure affect biological activity.

Exploration of Linker Regions and Aryl Ring Functionality

In the development of novel compounds, the linker region and the connected aryl ring of the 4-aminopiperidine (B84694) scaffold are key areas for modification. A medicinal chemistry campaign focusing on this scaffold for the inhibition of the Hepatitis C Virus (HCV) assembly provides a case in point. Initial analogs broadly explored the tolerated functionality in the linker and the aryl ring.

Systematic exploration of these regions was facilitated by a two-step synthetic procedure involving the coupling of an appropriate electrophile with a common intermediate, followed by Boc-deprotection. This approach allowed for the creation of a wide variety of analogs. For instance, lengthening the carbon-linker from the central tertiary amine to the phenyl ring from a methylene (B1212753) to an ethylene (B1197577) or propylene (B89431) group did not strongly affect efficacy. However, replacing the alkylamine linkage with an amide or sulfonamide resulted in a complete loss of biological activity, highlighting the importance of maintaining sp3 linkers at this position. nih.gov Isosteric replacement of the attached phenyl with isomers of pyridine (B92270) or thiophene (B33073) did not lead to improved potency. nih.gov

Impact of Substituent Position and Type on Biological Activity

The position and nature of substituents on the 4-aminopiperidin-2-one scaffold significantly influence the biological activity of its derivatives. mdpi.com Studies have shown that both the position and the type of substituent, such as amino or amido groups, strongly affect the observed antiproliferative activity of certain pentacyclic derivatives. mdpi.com

For example, in a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives designed as DPP4 inhibitors, the placement of electron-withdrawing groups on the phenyl moiety resulted in increased activity in the order of Cl > CF3 > F. nih.gov The most potent compound in one category featured a 4-Cl substitution on the phenyl moiety. nih.gov Conversely, the presence of electron-donating groups or the absence of any substitution on the phenyl ring led to diminished activity. nih.gov In another category of these derivatives, electron-withdrawing groups at the para position of the phenyl moiety had a significant effect on DPP4 inhibitory activity, with the order of potency being Cl > Br > F. The most potent compound in this group also contained a chloro substitution. nih.gov Unsubstituted compounds and those with meta-substituted phenyl rings showed weaker potency. nih.gov

These findings underscore the critical role that substituent placement and electronic properties play in modulating the biological effects of 4-aminopiperidin-2-one-based compounds.

Conformational Analysis and Bioactive Mimetics

The conformational properties of 4-aminopiperidin-2-one derivatives are crucial for their function as bioactive mimetics, molecules designed to mimic the structure and function of natural peptides. chemdiv.commdpi.com

The 4-aminopiperidin-2-one scaffold has been investigated for its ability to mimic β-turns, which are common secondary structures in proteins and peptides that play a critical role in protein folding and function. chemdiv.comacs.org These turns are characterized by a reversal in the direction of the polypeptide chain. chemdiv.com The ability of small molecules to replicate the recognition motifs of β-turns is a promising strategy for modulating protein-protein interactions. chemdiv.com

The formation of reverse-turn structures in 4-aminopiperidin-2-one derivatives is often stabilized by intramolecular hydrogen bonding. acs.org Conformational analyses of model peptidomimetics derived from 4-aminopiperidin-2-one have shown that they predominantly adopt a reverse-turn structure. acs.orgnih.gov This structure is stabilized by a hydrogen bond between a carbonyl group and an amine proton, forming an 11-membered ring. acs.orgnih.govacs.org The presence and strength of this intramolecular hydrogen bond can be influenced by temperature, with a higher amount of hydrogen bonding observed at lower temperatures. researchgate.net

Role as a Versatile Small Molecule Scaffold

The 4-aminopiperidin-2-one structure is recognized as a versatile small molecule scaffold in drug discovery. researcher.lifersc.org Its utility stems from its adaptability for creating diverse chemical libraries through various synthetic modifications. This versatility allows for the development of compounds targeting a wide range of biological targets. For instance, the 4-aminopiperidine core has been identified as an interesting lead structure for the development of novel antifungal agents. mdpi.com

Optimization of 4-Aminopiperidine Scaffolds for Enhanced Potency and Selectivity

The 4-aminopiperidine scaffold is a key structural motif in medicinal chemistry, valued for its versatility which allows for modifications to fine-tune pharmacological properties like potency, selectivity, and pharmacokinetics. The introduction of chiral piperidine (B6355638) scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

Optimization of this scaffold has been a focus in the development of various therapeutic agents. For instance, in the pursuit of inhibitors for Protein Kinase B (Akt), a crucial target in cancer therapy, researchers optimized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. By varying the linker group between the piperidine and a lipophilic substituent, they developed potent and orally bioavailable inhibitors. acs.org This strategic modification from earlier 4-amino-4-benzylpiperidines, which suffered from rapid metabolic clearance, led to compounds that strongly inhibited tumor growth in vivo. acs.org

Similarly, a medicinal chemistry campaign focused on a 4-aminopiperidine (4AP) scaffold identified potent inhibitors of hepatitis C virus (HCV) assembly. nih.govacs.org The initial hit compound was systematically modified, resulting in derivatives with increased potency against HCV, reduced in vitro toxicity, and improved metabolic properties. nih.gov Structure-based design has also been employed to optimize a 4-aminopyridine (B3432731) benzamide (B126) scaffold to identify potent and selective TYK2 inhibitors, leading to a compound that demonstrated significant in vivo efficacy in blocking the IL-12 pathway. nih.gov These examples underscore the importance of scaffold optimization in tailoring molecules for specific biological targets and achieving desired therapeutic outcomes.

Anticancer Research and Cytotoxic Effects

Derivatives of the 4-aminopiperidine structure have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.

Numerous studies have evaluated the in vitro antiproliferative activity of piperidine-containing compounds against various cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal adenocarcinoma (Caco-2), and breast adenocarcinoma (MCF-7). researchgate.net For example, a series of novel uracil–azole hybrids were synthesized and evaluated for their cytotoxic activity, with some compounds showing potent effects. researchgate.net Similarly, research into 1,3,4-thiadiazole (B1197879) derivatives incorporating a piperidine moiety also revealed compounds with significant cytotoxicity against MCF-7 and HepG2 cancer cells. researchgate.net

The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

| Compound Type | Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 | 2.32 - 8.35 | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 | 2.32 - 8.35 | researchgate.net |

| 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (2g) | MCF-7 | 19.60 ± 1.13 | researchgate.net |

| 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (2g) | SW480 (Colon Cancer) | 5.10 ± 2.12 | researchgate.net |

The anticancer activity of piperidine-based compounds is attributed to their ability to modulate various molecular pathways that lead to the death of cancer cells, a process known as apoptosis. nih.gov These compounds can trigger apoptosis by activating specific signaling pathways, such as the PI3K/Akt pathway, and inducing caspase-dependent mechanisms. nih.gov

One key mechanism involves altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, piperidine and its derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis. nih.gov Furthermore, some piperidine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. researchgate.netnih.gov For example, certain compounds can arrest the cell cycle in the G1/G0 or G2/M phase, thereby inhibiting tumor growth. researchgate.netnih.gov

Antifungal Agents Targeting Ergosterol (B1671047) Biosynthesis

Inspired by established antifungal agents like fenpropidin (B1672529) and amorolfine, which contain piperidine or morpholine (B109124) rings, researchers have explored 4-aminopiperidines as a novel class of antifungal compounds. mdpi.comresearcher.lifenih.gov These investigations have revealed potent activity against a range of clinically relevant fungi.

A library of over 30 novel 4-aminopiperidine derivatives was synthesized and screened for antifungal activity. mdpi.comresearcher.life Initial testing against the model yeast Yarrowia lipolytica identified several compounds with significant growth-inhibiting properties. researcher.life Subsequent evaluation against clinically important fungal isolates, including various species of Aspergillus and Candida, confirmed their potential. mdpi.comnih.gov

Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as particularly promising candidates, demonstrating favorable in vitro antifungal activity that compared well with approved antifungal drugs. mdpi.comresearcher.lifenih.gov These aminopiperidine derivatives showed activity against a variety of Candida species, including those not susceptible to common antifungals like fluconazole. oup.com

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity | mdpi.comnih.gov |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity | mdpi.comnih.gov |

| Aminopiperidine derivatives | Candida spp. (including fluconazole-resistant strains) | Effective against a variety of species | oup.com |

The mechanism of action for these 4-aminopiperidine-based antifungals involves the disruption of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. mdpi.comnih.gov Ergosterol is the fungal equivalent of cholesterol in mammals. Analysis of the sterol patterns in fungi treated with these compounds indicated the inhibition of two key enzymes in the later stages of this pathway: sterol C14-reductase (encoded by the ERG24 gene) and sterol C8-isomerase (encoded by the ERG2 gene). mdpi.comnih.gov

Inhibition of these enzymes leads to the accumulation of abnormal sterol intermediates, such as ignosterol, and a depletion of ergosterol. nih.govresearchgate.net This disruption of the cell membrane's composition and function ultimately leads to fungal cell death. nih.gov This dual-inhibition mechanism is similar to that of the established antifungal drug amorolfine. mdpi.com Genetic studies have further confirmed that the ERG24 gene product is a primary target, as its overexpression can confer resistance to these aminopiperidine compounds. oup.comnih.gov

Activity Against Clinically Relevant Fungal Isolates (e.g., Aspergillus spp., Candida spp., Mucormycetes)

Derivatives of the 4-aminopiperidine scaffold have shown notable in vitro antifungal activity against a range of clinically significant fungal species. mdpi.com A study evaluating various synthesized 4-aminopiperidines identified two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, as particularly promising candidates due to their potent activity against both Candida and Aspergillus species. mdpi.com

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency. For one of the most active derivatives, compound 3b (N-dodecyl-1-phenethylpiperidin-4-amine), MIC values against various Candida and Aspergillus species were found to be in the range of 1–4 µg/mL for yeasts and 1–8 µg/mL for molds. nih.gov These compounds were also tested against Mucormycetes, demonstrating a broad spectrum of activity. mdpi.com

Comparison with Established Antifungals (e.g., Amorolfine, Voriconazole)

The antifungal efficacy of novel 4-aminopiperidine derivatives has been benchmarked against established antifungal drugs, including Amorolfine and Voriconazole. Several derivatives exhibited inhibitory activity comparable to these reference drugs against the model yeast Yarrowia lipolytica. mdpi.comnih.gov

Against clinically relevant isolates, the leading compounds from the 4-aminopiperidine series demonstrated significantly lower MIC values compared to Amorolfine hydrochloride, indicating superior potency. nih.gov For instance, the MIC values for compound 3b against Candida spp. and Aspergillus spp. were at least two dilution steps lower than those of Amorolfine. nih.gov While Voriconazole generally showed strong activity, the novel 4-aminopiperidine compounds were found to be competitive, particularly against certain species. mdpi.comnih.gov

| Fungal Species | Compound 2b (MIC µg/mL) | Compound 3b (MIC µg/mL) | Amorolfine (A) (MIC µg/mL) | Voriconazole (V) (MIC µg/mL) |

|---|---|---|---|---|

| Candida spp. | 1–8 | 1–4 | 4–32 | ≤0.03–4 |

| Aspergillus spp. | 2–8 | 1–8 | 8–>32 | 0.25–1 |

Data sourced from a study on 4-aminopiperidine derivatives, showing the range of Minimum Inhibitory Concentration (MIC) values against various species of Candida and Aspergillus. nih.gov

Mitigation of Fungal Resistance Mechanisms

Fungal resistance to existing therapies is a growing concern, often mediated by mechanisms such as alterations in the drug target, overexpression of efflux pumps, or the formation of biofilms. nih.govnovapublishers.com The 4-aminopiperidine derivatives offer a potential advantage in this area. Analysis of their mechanism suggests they act as inhibitors of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com Specifically, they appear to target the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.com This pathway is also the target of azole antifungals, but by acting on different enzymes, these compounds may circumvent existing resistance mechanisms targeting lanosterol (B1674476) 14α-demethylase. nih.gov

Furthermore, unlike the fungistatic action of some established agents like Amorolfine, certain 4-aminopiperidine derivatives have demonstrated fungicidal activity against selected Candida and Aspergillus isolates. mdpi.comnih.gov This ability to kill the fungal cells, rather than just inhibit their growth, may reduce the likelihood of resistance developing during treatment. nih.gov

Antiviral Applications

Beyond their antifungal properties, 4-aminopiperidine scaffolds have been identified as potent inhibitors of the Hepatitis C Virus (HCV). nih.govnih.gov

Hepatitis C Virus (HCV) Assembly Inhibition

A high-throughput screening of a small molecule library identified 4-aminopiperidine (4AP) derivatives as effective inhibitors of HCV proliferation. nih.gov Unlike the majority of approved direct-acting antivirals (DAAs) that target the viral replication machinery, this class of compounds was found to act on the later stages of the viral life cycle. nih.govmdpi.com

The HCV life cycle involves several stages, including entry, replication, assembly, and release of new viral particles. mdpi.com The 4-aminopiperidine scaffold specifically inhibits the assembly and release of infectious HCV virions. nih.govnih.gov This process is a complex series of events where the viral components, including the core protein and RNA genome, are trafficked and packaged. mdpi.comiasusa.org

The mechanism of action for these compounds involves disrupting the localization of the HCV core protein. nih.gov Specifically, a lead compound from this series was shown to inhibit the co-localization of the HCV core protein with cytoplasmic lipid droplets in a dose-dependent manner. nih.gov This step is crucial for the proper assembly of new virus particles, and its interruption effectively halts the production of infectious virus. nih.govmdpi.com

Studies have demonstrated that the lead 4-aminopiperidine compound acts synergistically with:

Telaprevir: An NS3/4A protease inhibitor. nih.gov

Daclatasvir: An NS5A inhibitor. nih.gov

This synergy is advantageous because combination therapies can increase potency, broaden the spectrum of activity, and reduce the potential for the development of drug resistance. nih.gov The distinct mechanism of action—targeting assembly rather than replication—makes these compounds valuable partners for existing HCV therapeutic regimens. nih.govnih.gov

Optimization for Anti-HCV Activity and ADME Properties

The 4-aminopiperidine (4AP) scaffold has been identified as a promising starting point for the development of inhibitors targeting the assembly of the Hepatitis C Virus (HCV). researchgate.net A medicinal chemistry campaign was initiated to build upon an initial screening hit to enhance its anti-HCV activity and improve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netnih.gov

Researchers conducted a Structure-Activity Relationship (SAR) campaign which led to the identification of several derivatives with significant improvements over the original compound. researchgate.netacs.org These optimized analogues demonstrated increased potency against HCV, coupled with reduced in vitro toxicity. researchgate.netnih.gov The optimization efforts focused on exploring different functional groups on the 4AP core. researchgate.net In vivo pharmacokinetic studies in mice revealed that the optimized compounds had favorable liver distribution and a long metabolic half-life, without signs of acute toxicity or behavioral changes. researchgate.net The 4AP chemotype was found to inhibit the assembly and release of infectious virus particles and acted synergistically with several FDA-approved direct-acting antivirals. researchgate.netacs.org

Table 1: Properties of Optimized 4-Aminopiperidine (4AP) Derivatives for Anti-HCV Activity

| Property | Observation | Source(s) |

|---|---|---|

| Potency | Increased activity against HCV | researchgate.net, nih.gov |

| Toxicity | Reduced in vitro toxicity | researchgate.net, nih.gov |

| ADME Profile | Improved in vitro and in vivo ADME properties | researchgate.net, nih.gov |

| Distribution | Favorable liver distribution in mice | researchgate.net |

| Metabolism | Long metabolic half-life in mice | researchgate.net |

Neurological and Neuroprotective Research

Derivatives of the 4-aminopiperidine scaffold have been investigated for their potential to interact with key targets in the central nervous system, including dopamine (B1211576) receptors and transporters.

Modulation of Dopamine D2 Receptors

The 4-aminopiperidine structure has been utilized as a lead compound in the development of agents that modulate dopamine D2 receptors. researchgate.net For instance, the achiral 4-aminopiperidine derivative, clebopride, served as a foundational molecule for creating chiral analogues with receptor binding profiles that were highly dependent on their stereochemistry. researchgate.net These analogues showed high selectivity for D2-like receptor subtypes (D2, D3, D4) over the D1 receptor. researchgate.net In a separate line of research, a 4-aminopiperidine derivative was identified as having the highest agonist potency in an assay for somatostatin (B550006) receptor subtype-2 (SSTR2), and its structure was subsequently used for scaffold hopping to develop more potent compounds. nih.gov Furthermore, patent literature describes novel dopamine D2 receptor ligands synthesized using intermediates like tert-butyl 4-aminopiperidine-1-carboxylate, highlighting the scaffold's utility in this area. google.com

Ligands for Dopamine Transporter (DAT)

The 4-aminopiperidine scaffold has been explored for its potential as a bioisostere of piperazine (B1678402) in the design of ligands for the dopamine transporter (DAT). blumberginstitute.org Research has been published detailing the synthesis and evaluation of 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines specifically as DAT ligands. nih.govacs.orgacs.org While some explorations of piperazine bioisosteres to target DAT found their specific derivatives to be inactive, the 4-aminopiperidine core remains a structure of interest in this field. blumberginstitute.org

Inhibition of Neurotransmitter Reuptake (Dopamine, Serotonin (B10506), Norepinephrine)

The broader piperidine scaffold, including 4-aminopiperidine derivatives, has been a focus of research into inhibitors of monoamine neurotransmitter reuptake. The affinities of various piperidine-based compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET) have been determined. science.gov Studies on 4-(benzyloxy)-4-phenylpiperidine analogues, for example, have profiled their binding affinities and confirmed them as potent SERT inhibitors, with significantly lower affinity for DAT, indicating high selectivity. nih.govacs.org Additionally, a practical and efficient enantioselective synthesis has been developed for a CGRP receptor antagonist that features a 3-Fluoro-4-aminopiperidine core; this is relevant as other drugs with related structures, such as Levomilnacipran, are known dual neurotransmitter reuptake inhibitors with greater selectivity for norepinephrine over serotonin. researchgate.net

Table 2: Investigational Neurological Targets for 4-Aminopiperidine Derivatives

| Target | Application/Finding | Source(s) |

|---|---|---|

| Dopamine D2 Receptors | Used as a lead compound for selective D2-like receptor ligands. | researchgate.net |

| Dopamine Transporter (DAT) | Synthesized and evaluated as potential DAT ligands. | nih.gov, acs.org, acs.org |

| Neurotransmitter Transporters (DAT, SERT, NET) | Derivatives evaluated for binding affinity and selectivity, particularly for SERT. | nih.gov, acs.org, science.gov |

Antibacterial Investigations

The emergence of antibiotic resistance has spurred research into new antibacterial agents, and derivatives of the 4-aminopiperidine structure have shown promise in this area.

Activity against Multidrug-Resistant Bacteria (e.g., MRSA)

Research has described the synthesis and antibacterial efficacy of cationic β-amino acid derivatives and peptides based on a 2-(4-aminopiperidin-4-yl)acetic acid structure. nih.gov These compounds were evaluated against the WHO priority panel of multidrug-resistant (MDR) ESKAPE pathogens. nih.gov

Specifically, two compounds, designated P2 and P4, demonstrated potent activity against MDR pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 μM to 6.2 μM. nih.gov Kill-kinetics assays showed that these compounds eliminate Methicillin-resistant Staphylococcus aureus (MRSA) in a time- and concentration-dependent manner. nih.gov Further investigation through scanning electron microscopy (SEM) and propidium (B1200493) iodide (PI) permeability assays confirmed that the bactericidal mechanism involves membrane disruption. nih.gov The compounds were also effective in preventing the formation of MRSA biofilms and disrupting pre-formed ones. nih.gov Importantly, these peptides exhibited very low hemolytic and cytotoxic activity, suggesting they are promising candidates for further development as novel antibacterial agents to combat antimicrobial resistance. nih.gov

Table 3: Activity of 2-(4-aminopiperidin-4-yl)acetic acid Derivatives Against MRSA

| Compound | Activity Metric | Result | Source(s) |

|---|---|---|---|

| P2 & P4 | MIC vs. MDR Pathogens | 3.1 μM - 6.2 μM | nih.gov |

| P2 & P4 | Mechanism of Action | Bacterial membrane disruption | nih.gov |

| P2 & P4 | Biofilm Activity | Prevention and disruption of MRSA biofilm | nih.gov |

| P2 & P4 | Synergy | Showed synergistic effects with vancomycin | nih.gov |

| P2 & P4 | Safety Profile | Low hemolytic and cytotoxic activity | nih.gov |

Conjugation with Fatty Acids for Enhanced Activity

The conjugation of fatty acids to peptide-based therapeutic agents is a well-established strategy to enhance their pharmacological properties. This modification can improve the interaction between the drug and cell membranes, modulate the drug's potency and selectivity, and in some cases, convert inactive peptides into bioactive compounds. nih.gov The length of the attached fatty acid chain is a critical determinant of the resulting lipopeptide's biological activity. nih.gov

Bimodal Action Targeting Gyrase and Topoisomerase IV

Derivatives of aminopiperidine have been identified as key components of a class of antibacterials known as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These compounds are crucial in the effort to combat the rise in antimicrobial resistance to existing drugs like fluoroquinolones, which also target bacterial gyrase and topoisomerase IV. nih.govresearchgate.net

One such naphthyridone/aminopiperidine-based compound, GSK126, demonstrates a bimodal mechanism of action against these essential bacterial enzymes. nih.govnih.gov Firstly, it acts as a potent catalytic inhibitor, preventing gyrase from performing DNA supercoiling and blocking topoisomerase IV from decatenating DNA. nih.govnih.gov Secondly, it functions as a topoisomerase poison by enhancing single-stranded DNA cleavage mediated by the enzymes while suppressing the double-stranded breaks. nih.govnih.gov This dual action—inhibiting catalytic activity and promoting DNA cleavage—underlies the antibacterial effects of these aminopiperidine-containing compounds. nih.gov This bimodal approach represents a significant strategy in developing new antibacterials that can potentially overcome existing resistance mechanisms. nih.govnih.gov

Applications in Peptidomimetics and Protein Modulation

The structural features of 4-aminopiperidin-2-one derivatives make them valuable building blocks in the field of peptidomimetics, where they are used to mimic or modulate the structure and function of natural peptides and proteins.

Incorporation into Antimicrobial Peptides (AMPs)

A significant challenge in the therapeutic application of antimicrobial peptides (AMPs) is their susceptibility to degradation by digestive enzymes. nih.gov To overcome this, researchers have incorporated non-proteinogenic amino acids into AMP sequences. One such modification involves replacing natural amino acids like lysine (B10760008) with 4-aminopiperidine-4-carboxylic acid (Api), a cyclic α,α-disubstituted amino acid residue structurally related to 4-aminopiperidin-2-one. nih.gov

Studies on a derivative of the Magainin 2 peptide, named 17KKV-Aib, have shown that replacing lysine residues with Api enhances its chemical stability. nih.gov When subjected to digestion assays with proteinase K, the Api-containing peptides exhibited a significantly longer half-life compared to the original peptide. nih.gov After 24 hours of treatment, over 60% of the Api-modified peptides remained, demonstrating a marked increase in resistance to proteolytic degradation. nih.gov This enhanced stability is a critical attribute for developing AMPs with improved therapeutic potential. nih.gov

The antimicrobial activity of many AMPs is closely linked to their ability to form a stable secondary structure, often an α-helix, which facilitates interaction with and disruption of microbial membranes. nih.gov Research has indicated that the introduction of 4-aminopiperidine-4-carboxylic acid (Api) residues helps to preserve the helical structure of AMPs. nih.gov This structural stabilization is crucial because it allows the peptide to maintain its antimicrobial efficacy while benefiting from increased protease resistance. nih.gov

Inhibition of Protein Kinase B (Akt)

Protein Kinase B (PKB), also known as Akt, is a critical enzyme in intracellular signaling pathways that regulate cell growth and survival. nih.govacs.org Its frequent deregulation in cancer makes it a prime target for the development of antitumor agents. nih.govnih.gov Research has led to the discovery of potent and selective inhibitors of Akt that are based on a 4-aminopiperidine scaffold. nih.gov

Specifically, the optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has yielded potent, ATP-competitive, nanomolar inhibitors of Akt. nih.govacs.org These compounds have shown high selectivity for Akt over other closely related kinases. nih.gov While initial compounds with 4-amino-4-benzylpiperidine structures suffered from rapid metabolism and low oral bioavailability, further modification of the linker group led to the development of 4-aminopiperidine-4-carboxamides. nih.gov These derivatives not only retained their potent inhibitory activity but also demonstrated improved oral bioavailability, making them promising candidates for cancer therapy. nih.gov

Affinity for Somatostatin Receptors

The piperidin-2-one (δ-lactam) structure is a recognized scaffold in medicinal chemistry for creating conformationally constrained peptide mimetics. This structural rigidity is valuable in designing ligands that can selectively bind to specific receptor subtypes. While patent documents mention 4-aminopiperidin-2-one in lists of chemicals alongside somatostatin receptor antagonists, detailed peer-reviewed studies focusing on the affinity of its direct derivatives for somatostatin receptors (SSTRs) are not extensively reported. google.comgoogle.com The investigation of piperidine-based structures as ligands for G protein-coupled receptors remains an active area of research.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Inhibition of dipeptidyl peptidase IV (DPP-4) is a validated therapeutic strategy for managing type 2 diabetes. The class of drugs known as "gliptins" are potent DPP-4 inhibitors. A key structural feature of many of these inhibitors is an aminopiperidine ring, which interacts with the S2 pocket of the enzyme. For example, the approved drug Sitagliptin contains a 3-aminopiperidine moiety. Although patent literature includes 4-aminopiperidin-2-one in the synthesis of unrelated compounds and separately mentions DPP-4 inhibitors, there is a lack of specific, peer-reviewed research detailing the development of 4-aminopiperidin-2-one derivatives as potent DPP-4 inhibitors. google.com

Muscarinic Receptor Antagonism

The 4-aminopiperidine framework is a known structural motif in the design of muscarinic receptor antagonists. uni-regensburg.de These antagonists block the effects of acetylcholine (B1216132) at muscarinic receptors, which has therapeutic applications in conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). nih.gov Research into derivatives of 4-aminopiperidin-2-one has indicated its potential as a scaffold for developing antagonists of muscarinic M2 receptors. nih.gov M2 receptors are primarily found in the heart, where their blockade can increase heart rate, making selective M2 antagonists potentially useful for treating bradycardia. nih.govnih.gov

Inhibitors of Farnesyltransferase

The piperidin-2-one core has been successfully utilized as a foundational structure for a novel class of farnesyltransferase (FTase) inhibitors. nih.gov FTase is a crucial enzyme for the post-translational modification of the Ras protein, which is often hyperactive in cancer cells. A significant breakthrough in this area came from the screening of a combinatorial library based on 5-nitropiperidin-2-one, a close structural analog of 4-aminopiperidin-2-one. nih.gov

Initial screening identified a lead compound with moderate activity (IC₅₀ = 420 nM). nih.gov Subsequent structure-activity relationship (SAR) studies demonstrated that all four substituent positions on the piperidine core were important for inhibitory activity. A critical finding was that reducing the lactam (piperidine-2-one) to the corresponding piperidine resulted in a more than 10-fold increase in potency. nih.gov This led to the development of highly potent inhibitors, with the (+)-enantiomer of one derivative exhibiting an IC₅₀ value of 1.9 nM. nih.gov Kinetic analysis showed these compounds act as competitive inhibitors with respect to the Ras protein substrate. nih.gov

| Compound | Modification from Initial Hit | FTase IC₅₀ (nM) |

| Initial Hit (1) | 5-nitropiperidin-2-one core | 420 |

| Compound 6 | Optimized substituents on piperidin-2-one core | 38 |

| Compound 7 | 5,6-Dehydropiperidine core | 13 |

| Compound 8 | Piperidine core (lactam reduced) | 3.7 |

| (+)-8 | Optically pure enantiomer of Compound 8 | 1.9 |

Data sourced from studies on farnesyltransferase inhibitors derived from a piperidin-2-one scaffold. nih.govnih.gov

Antiprotozoal Activity

Research into the antiprotozoal potential of this chemical family has primarily focused on derivatives of the closely related 4-aminopiperidine scaffold.

Screening Against Parasites (e.g., Trypanosoma brucei rhodesiense, Plasmodium falciparum)

A library of 44 1-phenethyl-4-aminopiperidine derivatives was screened in vitro against several protozoan parasites, including Trypanosoma brucei rhodesiense (the causative agent of East African sleeping sickness) and a chloroquine-resistant K1 strain of Plasmodium falciparum (a causative agent of malaria). nih.govasm.org

The screening identified 29 compounds that were selectively active against the bloodstream form of T. b. rhodesiense, with 50% inhibitory concentrations (IC₅₀) ranging from 0.12 µM to 10 µM. nih.gov Against the K1 strain of P. falciparum, 33 compounds showed activity, with IC₅₀ values between 0.17 µM and 5 µM. nih.govasm.org Several of the most active compounds against T. b. rhodesiense featured an unsubstituted 4-amino group on the piperidine ring, suggesting this feature may be important for antitrypanosomal activity. researchgate.net

Selectivity Index and In Vivo Efficacy

To assess the potential of these compounds as drug candidates, their cytotoxicity was evaluated against a mammalian rat skeletal myoblast (L6) cell line. The ratio of the cytotoxic concentration (IC₅₀ against L6 cells) to the antiparasitic concentration (IC₅₀ against the parasite) provides the selectivity index (SI), a measure of the compound's therapeutic window. asm.org

Several compounds demonstrated high selectivity for T. b. rhodesiense over the mammalian cells, with SI values greater than 100. asm.org However, the selectivity against P. falciparum was generally lower. asm.org

Despite the promising in vitro activity and selectivity of some derivatives, their performance in vivo was disappointing. asm.org Two of the most promising compounds, selected for their high in vitro potency (IC₅₀ < 0.2 µM) and selectivity (SI > 100), were tested in murine models of sleeping sickness (T. b. brucei) and malaria (P. berghei). asm.org Neither compound showed any activity in these in vivo models, highlighting the challenge of translating in vitro results into in vivo efficacy. asm.org

| Compound | Target Organism | In Vitro IC₅₀ (µM) | Cytotoxicity IC₅₀ (L6 Cells, µM) | Selectivity Index (SI) |

| 1g | T. b. rhodesiense | 0.12 | 19.3 | 161 |

| 1h | T. b. rhodesiense | 0.14 | >90 | >643 |

| 5h | T. b. rhodesiense | 0.16 | 45.4 | 284 |

| 5h | P. falciparum K1 | 0.17 | 45.4 | 267 |

| 5i | P. falciparum K1 | 0.17 | 14.1 | 83 |

| Melarsoprol | T. b. rhodesiense | 0.004 | 0.034 | 8.5 |

| Chloroquine | P. falciparum K1 | 0.1 | >90 | >900 |

Data from in vitro screening of 1-phenethyl-4-aminopiperidine derivatives. nih.govasm.org

Advanced Characterization and Mechanistic Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and intramolecular dynamics of 4-aminopiperidin-2-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide critical insights into its conformational preferences and hydrogen bonding patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of cyclic compounds like 4-aminopiperidin-2-one in solution. rsc.orgresearchgate.net ¹H NMR spectral data, particularly coupling constants, are instrumental in assigning the chair conformation of the piperidinone ring. For derivatives of 4-aminopiperidin-2-one, analysis has shown that substituents typically orient themselves equatorially to achieve the most stable conformation.

In studies of model peptidomimetics incorporating the 4-aminopiperidin-2-one scaffold, conformational analyses in dilute solutions have indicated a strong preference for a reverse-turn structure. nih.gov This conformation is stabilized by an intramolecular hydrogen bond, which can be detected by NMR. nih.gov

Variable Temperature (VT) NMR experiments are particularly insightful for studying dynamic processes and the stability of such intramolecular interactions. vnu.edu.vn For a derivative of 4-aminopiperidin-2-one, VT NMR experiments revealed a significant temperature dependency of the terminal NH proton chemical shift. nih.gov This dependency is a key indicator of the strength and prevalence of intramolecular hydrogen bonding, which tends to be more pronounced at lower temperatures. nih.gov

Table 1: VT NMR Data for a 4-Aminopiperidin-2-one Derivative This table is based on representative data for illustrative purposes.

| Temperature (K) | Terminal NH Chemical Shift (ppm) | Temperature Coefficient (Δδ/ΔT, ppb/K) |

|---|---|---|

| 298 | 7.50 | -6.5 |

| 273 | 7.66 | |

| 253 | 7.79 | |

| 233 | 7.92 |

Infrared (IR) spectroscopy is a key technique for identifying functional groups and characterizing hydrogen bonds within a molecule. researchgate.net In the context of 4-aminopiperidin-2-one hydrochloride, the IR spectrum is influenced by hydrogen bonding involving the amine and amide groups. researchgate.net The stretching frequencies of N-H and C=O bonds are particularly sensitive to their involvement in such interactions.

Studies on peptidomimetics containing the 4-aminopiperidin-2-one structure have used IR spectroscopy in dilute solutions to confirm the presence of intramolecular hydrogen bonding. nih.gov Specifically, these analyses support the finding that the molecule predominantly adopts a reverse-turn structure, which is stabilized by a hydrogen bond between a carbonyl oxygen and an amide proton, forming an 11-membered ring. nih.gov The presence of this bond is often inferred from shifts in the vibrational frequencies of the involved C=O and N-H groups. mdpi.com

Enzymatic and Molecular Interaction Studies

The 4-aminopiperidine (B84694) scaffold, a core component of the title compound, is prevalent in the design of molecules that interact with various biological targets. Enzymatic assays and binding studies are crucial for determining the efficacy and mechanism of action of these derivatives.

Derivatives of the 4-aminopiperidine scaffold have been investigated for their interaction with a range of molecular targets, leading to the modulation of specific biological pathways.

Dopamine (B1211576) D2 Receptors : Peptidomimetic analogs synthesized from a 4-aminopiperidin-2-one derivative were found to significantly enhance the agonist binding of dopamine D2 receptors, demonstrating potential for modulating dopaminergic pathways. nih.gov

Hepatitis C Virus (HCV) : A 4-aminopiperidine scaffold was identified in a high-throughput screen as a potent inhibitor of HCV replication. nih.gov Further studies indicated that this chemotype specifically inhibits the assembly and release stages of the HCV life cycle. nih.gov

SMYD3 Methyltransferase : A 4-aminopiperidine derivative bearing a 2-chloroethanoyl group was designed as a targeted covalent inhibitor of SMYD3, a methyltransferase implicated in cancer. uniba.itresearchgate.net This compound selectively targets a cysteine residue in the substrate-binding pocket of the enzyme. uniba.it

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) : As a key node in TLR and IL-1R signaling, IRAK4 is a target for inflammatory diseases. acs.org PROTACs (proteolysis-targeting chimeras) built on a 4-aminopiperidine-containing inhibitor have been developed to induce the degradation of IRAK4, thereby blocking downstream NF-κB and MAPK signaling pathways. acs.org

Enzyme inhibition assays are quantitative methods used to assess the potency of a compound against a specific enzyme. The 4-aminopiperidine framework is a common feature in various enzyme inhibitors.

Methyltransferase Assays : In enzymatic assays, a covalent inhibitor derived from a 4-aminopiperidine structure demonstrated a stronger inhibitory effect on SMYD3 compared to reference inhibitors. uniba.it

Kinase Assays : The 2,4-diaminopyrimidine (B92962) structure, often functionalized with a substituted 4-piperidine moiety, has been identified as a critical scaffold for potent and selective ATP-competitive inhibitors of cyclin-dependent kinases (CDKs). nih.govresearchgate.net

Topoisomerase Assays : Type II topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. nih.gov Assays that measure the relaxation of supercoiled DNA or the decatenation of interlocked DNA circles are used to evaluate inhibitors of these enzymes. nih.gov While specific data for this compound is not prominent, related quinolone antibacterials are known to inhibit bacterial DNA gyrase. nih.govresearchgate.net

Table 2: Enzyme Inhibition Data for Selected 4-Aminopiperidine Derivatives This table is based on representative data for illustrative purposes.

| Derivative Class | Enzyme Target | Assay Type | Observed Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Covalent 4-Aminopiperidine | SMYD3 | Methyltransferase Assay | Low micromolar range | uniba.itresearchgate.net |

| 4-Aminopiperidine Scaffold | Hepatitis C Virus | HCVcc Assay | 2.03 µM | nih.gov |

| Diaminopyrimidine-piperidine | CDK2/cyclin A | Kinase Assay | Nanomolar range | researchgate.net |

Binding affinity studies quantify the strength of the interaction between a ligand and its molecular target, such as a receptor or transporter. Radioreceptor binding assays are a common method for determining these parameters. nih.gov

In these assays, a radiolabeled ligand with known affinity for a target is used. The ability of a test compound to displace the radioligand is measured, from which its own binding affinity (often expressed as Kᵢ, the inhibition constant) can be calculated. nih.gov Such assays have been crucial in characterizing compounds containing the piperidine (B6355638) moiety for their activity at various neurotransmitter receptors and transporters. nih.govnih.gov

For example, peptidomimetics derived from 4-aminopiperidin-2-one were evaluated for their ability to modulate dopamine D2 receptor binding. nih.gov These studies confirmed that the compounds could enhance the binding of a D2 receptor agonist, indicating a positive allosteric modulatory effect. nih.gov

Mechanism of Action Delineation in Biological Systems

The 4-aminopiperidine scaffold, to which this compound belongs, has been identified as a versatile structure in targeting different biological systems, notably in fungi and viruses. The mechanism of action varies depending on the biological context.

In fungal systems, compounds based on the 4-aminopiperidine core structure have been shown to act as inhibitors of ergosterol (B1671047) biosynthesis. mdpi.comnih.gov Analysis of sterol patterns following treatment provides insight into the molecular mechanism, indicating an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov This disruption of the ergosterol biosynthesis pathway is a key mechanism for their antifungal activity. mdpi.com

In the context of viral inhibition, the 4-aminopiperidine chemotype demonstrates different mechanisms. For Hepatitis C virus (HCV), studies indicate that this class of compounds does not inhibit viral replication directly but rather targets the assembly and release stages of the viral life cycle. nih.gov This suggests a potential interruption of the trafficking or localization of viral proteins necessary for forming new, infectious virus particles. nih.gov For Influenza A viruses, related 4-aminopiperidine compounds have been identified as entry inhibitors. nih.gov Their mechanism involves interfering with the hemagglutinin (HA)-mediated fusion process, which is a critical step for the virus to enter host cells. nih.gov

Cellular and In Vitro Assays

Cell Viability and Cytotoxicity Assays

The evaluation of cytotoxicity is a critical step in determining the therapeutic potential of any new chemical entity. For the broader class of 4-aminopiperidines, cytotoxicity has been assessed against various human cell lines. In studies related to their antifungal properties, toxicity was determined on HL-60 (human promyelocytic leukemia cells), HUVEC (Human Umbilical Vein Endothelial Cells), and MCF10A (non-tumorigenic human breast epithelial cells). mdpi.comnih.gov It was noted that some of the observed cytotoxicity on human cells could be partly explained by the inhibition of cholesterol biosynthesis, a pathway that shares some enzymes with the fungal ergosterol pathway. mdpi.com In the development of 4-aminopiperidine derivatives as HCV inhibitors, structure-activity relationship (SAR) campaigns successfully identified analogs with not only increased potency against the virus but also reduced in vitro toxicity. nih.gov

Cell viability and cytotoxicity assays are foundational in drug discovery for quantifying the effects of chemical compounds on cells. researchgate.net These assays are based on various cellular functions, including metabolic activity, membrane integrity, and enzymatic activity, to determine the number of living and healthy cells in a sample. researchgate.netdojindo.com

Table 1: Representative Cell Lines Used for Cytotoxicity Testing of 4-Aminopiperidine Derivatives

| Cell Line | Type | Application in Study |

|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Antifungal agent toxicity screening mdpi.comnih.gov |

| HUVEC | Human Umbilical Vein Endothelial | Antifungal agent toxicity screening mdpi.comnih.gov |

| MCF10A | Human Breast Epithelial (Non-tumorigenic) | Antifungal agent toxicity screening mdpi.comnih.gov |

Infectivity and Colocalization Studies for Viral Inhibition

To pinpoint the specific stage of the viral life cycle that is inhibited by the 4-aminopiperidine scaffold, infectivity and colocalization studies are employed. Research on Hepatitis C virus (HCV) demonstrated that this chemical class is effective in inhibiting the virus in cell culture systems that encompass the full viral life cycle. nih.gov However, it showed no potency in assays that only measure stages up to viral replication. nih.gov This finding, combined with specific colocalization and infectivity studies, confirmed that the 4-aminopiperidine chemotype inhibits the assembly and subsequent release of infectious HCV particles. nih.gov These studies suggest that the compounds may interfere with the localization of HCV core proteins onto cytoplasmic lipid droplets, a key step in viral assembly. nih.gov

Sterol Pattern Analysis in Fungal Cells

A key method for elucidating the antifungal mechanism of 4-aminopiperidine derivatives is the analysis of sterol patterns in fungal cells after treatment. mdpi.com Ergosterol is an essential component of fungal cell membranes, and its synthesis is a common target for antifungal drugs. nih.gov In studies involving 4-aminopiperidine compounds, analysis showed an accumulation of specific sterol intermediates, such as cholesta-8,14-dien-3β-ol. mdpi.com This accumulation is indicative of the inhibition of two specific enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov Depending on the concentration, some compounds were identified as multi-enzyme inhibitors within this pathway. mdpi.com

Preclinical Evaluation and In Vivo Studies

Pharmacokinetic (PK) Studies

Pharmacokinetic (PK) studies are essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile within a living organism. dtic.milresearchgate.net These in vivo studies, often conducted in rodent models, provide critical data on a compound's behavior and potential for further development. umich.eduenamine.netpharmaron.com While specific PK data for this compound is not detailed in the reviewed literature, research on the broader 4-aminopiperidine scaffold for HCV inhibition mentions that optimization efforts led to derivatives with improved in vivo ADME properties. nih.gov An alternative in vivo model, the Galleria mellonella (greater wax moth larvae), was used to determine the toxicity of antifungal 4-aminopiperidines. mdpi.comnih.gov

A typical preclinical PK study involves administering the compound to animal models and collecting biological samples (e.g., blood, plasma) over time to measure drug concentrations. dtic.mil This allows for the determination of key parameters that describe the compound's fate in the body.

Table 2: Key Pharmacokinetic Parameters Evaluated in Preclinical Studies

| Parameter | Description |

|---|---|

| Absorption | The process by which the compound enters the bloodstream. |

| Distribution | The reversible transfer of a compound from the bloodstream to various tissues of the body. |

| Metabolism | The chemical conversion or transformation of the compound into other molecules (metabolites). |

| Excretion | The removal of the compound and its metabolites from the body. |

Assessment of Acute Toxicity

Future Directions and Emerging Research Avenues

Exploration of Novel 4-Aminopiperidin-2-one Derivatives with Enhanced Specificity

The quest for more effective and safer drugs is a primary driver of modern pharmaceutical research. A key strategy in this endeavor is the development of new chemical entities with high target specificity, thereby maximizing therapeutic effects while minimizing off-target interactions that can lead to adverse effects. In this context, the 4-aminopiperidin-2-one scaffold serves as a valuable starting point for the synthesis of novel derivatives.